molecular formula C6H8N2OS B2724822 S-Methyl-S-(2-pyridinyl) sulfoximine CAS No. 76456-06-9

S-Methyl-S-(2-pyridinyl) sulfoximine

Cat. No. B2724822
CAS RN: 76456-06-9
M. Wt: 156.2
InChI Key: MDNTYTKCIIHFIN-UHFFFAOYSA-N
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Description

“S-Methyl-S-(2-pyridinyl) sulfoximine” is a chemical compound with the molecular formula C6H8N2OS . It is a solid substance .


Synthesis Analysis

The synthesis of sulfoximines like “this compound” can be achieved by oxidation . In a preparation of N-alkyl-substituted sulfoximines from sulfides, in situ generated N-bromoalkylamines serve as readily accessible imidating agents leading to N-alkylsulfiliminium bromides that are subsequently oxidized providing the desired products .


Chemical Reactions Analysis

Sulfoximines undergo various chemical transformations leading to their degradation. These include reductive and oxidative pathways as well as C–S bond cleavage reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 156.21 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Insecticide Chemistry and Efficacy

Sulfoximines, including sulfoxaflor, represent a novel class of insecticides highly effective against a range of sap-feeding insects, even those resistant to neonicotinoids and other insecticides. Sulfoxaflor acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs) in a manner distinct from other nAChR-acting insecticides. The sulfoximines show unique structure-activity relationships (SAR) compared to other nAChR agonists like neonicotinoids, making them effective in controlling resistant insect pests (Sparks et al., 2013).

Discovery and Characterization of Sulfoxaflor

The discovery of sulfoxaflor followed an investigation into the sulfoximine functional group for insecticidal activity. This substance exhibits broad-spectrum efficacy against numerous sap-feeding pests and shows no cross-resistance with neonicotinoids, likely due to differences in susceptibility to oxidative metabolism. Sulfoxaflor's unique structure compared to neonicotinoids is a significant factor in its distinct mode of action (Zhu et al., 2011).

Application in Organic Synthesis

S-Methyl-S-2-pyridyl-sulfoximine (MPyS) has been used in palladium(II)-catalyzed bromination and chlorination of primary β-C(sp3)-H bonds. This methodology enables the construction of highly functionalized aliphatic acid derivatives, showcasing the utility of MPyS in organic synthesis. The MPyS directing group can be cleaved and recovered, highlighting its versatility in synthetic applications (Rit et al., 2014).

Metabolism Studies in Insects

Sulfoxaflor's distinct metabolic behavior in insects, particularly the lack of metabolism by certain cytochrome P450 monooxygenases, contributes to its effectiveness against pests resistant to other insecticides. This differential metabolism is key to understanding sulfoxaflor's unique efficacy and lack of cross-resistance with neonicotinoids (Sparks et al., 2012).

Catalytic Enantioselective Synthesis

The synthesis of chiral sulfoximines through the desymmetrizing N-oxidation of pyridyl sulfoximines using peptide catalysts represents a significant advancement in organic chemistry. This approach allows the synthesis of various mono- and bis-pyridyl sulfoximine oxides with high enantiomeric ratios. These developments underscore the chemical versatility of sulfoximines (Tang & Miller, 2021).

Mechanism of Action

While the specific mechanism of action for “S-Methyl-S-(2-pyridinyl) sulfoximine” is not available, sulfoximines in general have been found to be effective in selective inhibition of amide-forming enzymes such as γ-glutamylcysteine synthetase .

Safety and Hazards

“S-Methyl-S-(2-pyridinyl) sulfoximine” is classified under GHS07. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Sulfoximines are emerging moieties for medicinal and biological chemistry, due in part to their efficacy in selective inhibition of amide-forming enzymes . They can be incorporated into diverse structures within natural polypeptides, and the sulfoximine residue can serve as a new site for bioorthogonal, chemoselective bioconjugation .

properties

IUPAC Name

imino-methyl-oxo-pyridin-2-yl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-10(7,9)6-4-2-3-5-8-6/h2-5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNTYTKCIIHFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76456-06-9
Record name imino(methyl)(pyridin-2-yl)-lambda6-sulfanone
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